N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide
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Overview
Description
N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is a chemical compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a bromo and methoxy group, and an amide linkage to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromination and Methoxylation: The benzofuran ring is then brominated and methoxylated using bromine and methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-5-methoxybenzofuran-2-yl)acetamide
- N-(3-Bromo-5-methoxybenzofuran-2-yl)propionamide
- N-(3-Bromo-5-methoxybenzofuran-2-yl)butyramide
Uniqueness
N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12BrNO3 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxy-1-benzofuran-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrNO3/c1-20-11-7-8-13-12(9-11)14(17)16(21-13)18-15(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
InChI Key |
QMFKWANYAHBYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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